molecular formula C16H23NOS B4263740 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide

Cat. No.: B4263740
M. Wt: 277.4 g/mol
InChI Key: WWLPNFYHGAJCAR-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a bicyclo[2.2.1]heptane framework and a thiophene ring, which imparts distinct chemical and physical properties.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Halogenated thiophenes, thiophene amides

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-ethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-3-13-6-7-15(19-13)16(18)17-10(2)14-9-11-4-5-12(14)8-11/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLPNFYHGAJCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC(C)C2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide
Reactant of Route 5
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide
Reactant of Route 6
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide

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